![molecular formula C17H20Cl2N4O4S B2550681 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1904276-27-2](/img/structure/B2550681.png)
2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20Cl2N4O4S and its molecular weight is 447.33. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Reactivity
Research has demonstrated the utility of related imidazole and diazepane derivatives in the synthesis of compounds with potential biological activity. For instance, the synthesis of [5-14C]pentostatin, an antileukemic agent and potent adenosine deaminase inhibitor, showcases the reactivity of imidazole derivatives in complex chemical syntheses (P. W. Woo & H. Lee, 1990). Another study highlights the development of an efficient, inexpensive, and shelf-stable diazotransfer reagent: imidazole-1-sulfonyl azide hydrochloride, underscoring the versatility of imidazole-based compounds in chemical reactions (E. Goddard-Borger & R. Stick, 2007).
Catalytic and Biological Activities
Research into benzimidazole ligands and their copper(II) complexes demonstrates the catalytic potential of compounds structurally related to the specified chemical, with applications in mimicking enzymatic activities like catecholase (Kaan Karaoğlu et al., 2016). Moreover, the study of 2,4,5-trisubstituted-1H-imidazoles for their antibacterial and antifungal properties highlights the importance of imidazole derivatives in developing new therapeutic agents (S. D. Sawant et al., 2011).
Structural Studies and Compound Development
The X-ray crystal structure of human heme oxygenase-1 in complex with an imidazole-based inhibitor offers insights into the binding modes of imidazole derivatives, facilitating the design of specific inhibitors for therapeutic applications (Mona N. Rahman et al., 2008). This research exemplifies how detailed structural analysis can inform the development of compounds with significant biological relevance.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O4S/c1-21-10-16(20-12-21)28(25,26)23-6-2-5-22(7-8-23)17(24)11-27-15-4-3-13(18)9-14(15)19/h3-4,9-10,12H,2,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXIIZLMMANVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.